molecular formula C8H11FNOP B13922623 2-(Dimethylphosphoryl)-6-fluoroaniline

2-(Dimethylphosphoryl)-6-fluoroaniline

Cat. No.: B13922623
M. Wt: 187.15 g/mol
InChI Key: UPYYUONHFRSMKU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(Dimethylphosphinyl)-6-fluorobenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(Dimethylphosphinyl)-6-fluorobenzenamine can yield phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

2-(Dimethylphosphinyl)-6-fluorobenzenamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with unique properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphinyl)-6-fluorobenzenamine involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The fluorine atom may enhance the compound’s stability and reactivity, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Dimethylphosphinyl)-6-fluorobenzenamine include:

Uniqueness

The presence of both the dimethylphosphinyl group and the fluorine atom in 2-(Dimethylphosphinyl)-6-fluorobenzenamine makes it unique. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C8H11FNOP

Molecular Weight

187.15 g/mol

IUPAC Name

2-dimethylphosphoryl-6-fluoroaniline

InChI

InChI=1S/C8H11FNOP/c1-12(2,11)7-5-3-4-6(9)8(7)10/h3-5H,10H2,1-2H3

InChI Key

UPYYUONHFRSMKU-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=CC(=C1N)F

Origin of Product

United States

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